molecular formula C16H16N2O3 B5472356 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B5472356
M. Wt: 284.31 g/mol
InChI Key: BBTSGHOVBULROW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea is an organic compound that features a benzodioxole ring and a dimethylphenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes of reactants. Additionally, the use of catalysts or alternative solvents might be explored to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and dimethylphenyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted urea derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzodioxole and dimethylphenyl groups can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the dimethyl groups, which may affect its biological activity and chemical properties.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)urea: Contains only one methyl group, potentially altering its reactivity and interactions.

    1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)urea: Substitutes methyl groups with chlorine atoms, which can significantly change its chemical behavior and biological activity.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea is unique due to the presence of both benzodioxole and dimethylphenyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-3-4-12(7-11(10)2)17-16(19)18-13-5-6-14-15(8-13)21-9-20-14/h3-8H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTSGHOVBULROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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